XL999

Catalog No.
S548015
CAS No.
705946-27-6
M.F
C26H28FN5O
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL999

CAS Number

705946-27-6

Product Name

XL999

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C26H28FN5O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N

SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Solubility

Soluble in DMSO, not in water

Synonyms

XL999, XL-999, XL 999

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C

Description

The exact mass of the compound Tyrosine kinase-IN-1 is 445.2278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tyrosine kinases function by transferring a phosphate group from ATP (adenosine triphosphate) to a tyrosine residue on a protein substrate. This phosphorylation event can activate or deactivate the protein, thereby regulating various cellular functions []. Tyrosine kinase-IN-1 binds to the ATP-binding pocket of specific tyrosine kinases, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts the normal signaling pathways mediated by these kinases.

Target Specificity

Tyrosine kinase-IN-1 is classified as a multi-target tyrosine kinase inhibitor. This means it can inhibit multiple tyrosine kinases, each with potentially distinct cellular functions. Research suggests that Tyrosine kinase-IN-1 has potent inhibitory activity against several kinases, including:

  • Vascular endothelial growth factor receptor (VEGFR/KDR) []
  • Fms-like tyrosine kinase 1 (Flt-1) []
  • Fibroblast growth factor receptor 1 (FGFR1) []
  • Platelet-derived growth factor receptor alpha (PDGFRα) []

XL999 is a novel chemical entity characterized as a potent inhibitor of receptor tyrosine kinases (RTKs), which are critical in various cellular processes, including growth and angiogenesis. The chemical structure of XL999 is defined by the molecular formula C26H28FN5OC_{26}H_{28}FN_{5}O and a molecular weight of approximately 445.53 g/mol . Its mechanism of action primarily involves the inhibition of multiple RTKs, including fibroblast growth factor receptor (FGFR) and others implicated in tumor development and vascularization .

TK-IN-1 is classified as a multi-targeted tyrosine kinase inhibitor. It disrupts the activity of several tyrosine kinases, including KDR (vascular endothelial growth factor receptor 2), Flt-1 (fms-like tyrosine kinase 1), FGFR1 (fibroblast growth factor receptor 1), and PDGFRα (platelet-derived growth factor receptor alpha) []. These kinases play a role in promoting cancer cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting their activity, TK-IN-1 potentially disrupts these processes, hindering tumor development.

XL999 engages in various chemical interactions as it binds to the ATP-binding site of RTKs, effectively blocking their activity. This inhibition leads to downstream effects that can halt cellular proliferation and induce apoptosis in cancer cells. The compound's ability to selectively inhibit specific kinases makes it a valuable tool in targeting pathways associated with tumor growth and metastasis .

In preclinical studies, XL999 has demonstrated significant anti-tumor activity across various solid tumor models as well as in leukemia models driven by Flt3 mutations. Its efficacy is attributed to its ability to disrupt signaling pathways critical for tumor growth and survival, making it a promising candidate for cancer therapeutics . Additionally, XL999's selectivity for certain RTKs allows for reduced off-target effects compared to broader-spectrum kinase inhibitors .

  • Formation of the core structure through cyclization reactions.
  • Functionalization at specific sites to introduce necessary substituents.
  • Purification using chromatographic techniques to isolate the final product.

The proprietary nature of its synthesis means detailed methodologies may not be publicly available, but they generally follow established organic synthesis protocols .

Studies on XL999 have focused on its interactions with various RTKs, revealing its ability to inhibit not only FGFR but also other kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These interactions are crucial for understanding how XL999 can modulate tumor microenvironments and influence angiogenesis .

Furthermore, interaction studies have shown that XL999 can synergize with other therapeutic agents, enhancing their effectiveness against resistant cancer cell lines .

XL999 shares similarities with several other kinase inhibitors but distinguishes itself through its selective inhibition profile. Here are some comparable compounds:

Compound NameTarget KinasesUnique Features
SorafenibRAF kinases, VEGFRMulti-targeted but less selective
SunitinibVEGFR, PDGFRBroader spectrum with more side effects
RegorafenibMultiple kinases including VEGFRUsed for resistant tumors
LenvatinibVEGFR, FGFRFocused on angiogenesis

XL999’s unique position lies in its selective inhibition of specific RTKs while maintaining a favorable safety profile compared to broader-spectrum inhibitors like sorafenib and sunitinib .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

445.22778870 g/mol

Monoisotopic Mass

445.22778870 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I7PLF6N8L

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), lung cancer, and solid tumors.

Mechanism of Action

XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays.

Dates

Modify: 2024-04-14
1: You WK, Sennino B, Williamson CW, Falcón B, Hashizume H, Yao LC, Aftab DT, McDonald DM. VEGF and c-Met blockade amplify angiogenesis inhibition in pancreatic islet cancer. Cancer Res. 2011 Jul 15;71(14):4758-68. doi: 10.1158/0008-5472.CAN-10-2527. Epub 2011 May 25. PubMed PMID: 21613405; PubMed Central PMCID: PMC3138890.
2: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.

Explore Compound Types